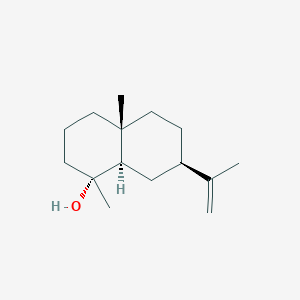
Selin-11-en-4alpha-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selin-11-en-4alpha-ol is a natural product found in Artemisia annua, Anthemis aciphylla, and other organisms with data available.
常见问题
Basic Research Questions
Q. How is Selin-11-en-4alpha-ol typically characterized in terms of structural elucidation?
- Methodological Answer : Structural elucidation involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (e.g., 1H- and 13C-NMR for functional group identification) and Mass Spectrometry (MS) (e.g., high-resolution MS for molecular formula confirmation). X-ray crystallography may be employed for absolute stereochemical determination. Experimental protocols must document solvent systems, calibration standards, and peak assignments to ensure reproducibility .
Q. What are the common synthetic pathways for this compound?
- Methodological Answer : Synthesis often involves terpene cyclization or biomimetic approaches using precursors like farnesyl pyrophosphate. Yields can vary based on reaction conditions (e.g., temperature, catalysts). Optimization strategies include kinetic vs. thermodynamic control studies and chiral catalyst screening. Detailed procedural notes (e.g., solvent purity, inert atmosphere protocols) are critical for replication .
Q. What analytical techniques are used to assess the purity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detection is standard for purity assessment. Gas Chromatography (GC) coupled with flame ionization detection may complement HPLC for volatile derivatives. Calibration curves using certified reference materials and validation of column efficiency (e.g., plate count) are essential .
Q. What are the key challenges in isolating this compound from natural sources?
- Methodological Answer : Challenges include co-elution with structurally similar sesquiterpenes during chromatography and low natural abundance. Strategies involve multi-step fractionation (e.g., silica gel column chromatography followed by preparative HPLC) and spectroscopic dereplication to distinguish target compounds from analogs .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent concentrations) or compound purity. Researchers should perform meta-analyses comparing experimental parameters, validate bioactivity via orthogonal assays (e.g., enzymatic vs. cell-based), and report detailed protocols (e.g., IC50 calculation methods) .
Q. What strategies are recommended for optimizing the stereoselective synthesis of this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts, transition-metal complexes) can enhance stereoselectivity. Reaction monitoring via 1H-NMR or chiral GC during optimization phases is critical. Computational modeling (e.g., DFT calculations) may predict transition states to guide catalyst design .
Q. How should researchers design experiments to investigate the metabolic pathways of this compound in biological systems?
- Methodological Answer : Use isotopic labeling (e.g., 13C- or 2H-labeled compounds) to track metabolic fate in in vitro models (e.g., hepatocyte incubations). Combine LC-MS/MS for metabolite identification and kinetic studies (e.g., Michaelis-Menten parameters). Control experiments should account for enzyme inhibition/induction effects .
Q. What computational methods are employed to predict the physicochemical properties of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations predict properties like logP, solubility, and membrane permeability. Validate predictions with experimental data (e.g., shake-flask assays for partition coefficients). Tools like Web of Science can identify relevant computational studies and validate methodologies .
Q. Guidelines for Data Reporting and Reproducibility
- Experimental Documentation : Follow journals’ requirements (e.g., Beilstein Journal of Organic Chemistry) to include raw data, statistical analyses, and instrument calibration details in supplementary materials .
- Contradiction Analysis : Use iterative qualitative methods (e.g., triangulation of spectroscopic, synthetic, and bioassay data) to resolve inconsistencies .
- Literature Synthesis : Categorize sources into conceptual frameworks (e.g., synthesis routes, bioactivity mechanisms) to identify knowledge gaps and prioritize replication studies .
属性
CAS 编号 |
16641-47-7 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC 名称 |
(1R,4aR,7R,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,14-,15-/m1/s1 |
InChI 键 |
DPQYOKVMVCQHMY-KBUPBQIOSA-N |
SMILES |
CC(=C)C1CCC2(CCCC(C2C1)(C)O)C |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2(CCC[C@@]([C@@H]2C1)(C)O)C |
规范 SMILES |
CC(=C)C1CCC2(CCCC(C2C1)(C)O)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















